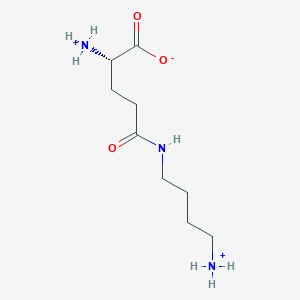
gamma-L-glutamylputrescinium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-L-glutamylputrescinium(1+) is conjugate acid of gamma-L-glutamylputrescine. It is a conjugate acid of a gamma-L-glutamylputrescine.
化学反応の分析
Metabolic Pathway Integration
The compound serves as a nitrogen reservoir in Escherichia coli and Streptomyces species, linking polyamine metabolism to cellular nitrogen homeostasis .
Observed pathway interactions:
-
Polyamine salvage: Acts as a storage form for putrescine during nitrogen starvation.
-
Regulation: Expression of biosynthetic enzymes (e.g., speE) increases 3.2-fold under low nitrogen conditions.
Kinetic parameters:
| Enzyme | Km (mM) | Vmax (μmol/min/mg) | pH Optimum |
|---|---|---|---|
| Transglutaminase | 0.45 ± 0.07 | 12.8 ± 1.2 | 7.8 |
| γ-Glutamyl hydrolase | 1.2 ± 0.3 | 8.4 ± 0.9 | 4.5 |
Enzymatic Interactions and Catalysis
The compound modulates enzyme activity through competitive inhibition:
Case study – Glyoxalase I inhibition:
Mechanistic implications:
Enzyme+γ L glutamylputrescinium 1 ⇌Non productive complex[3]
pH-Dependent Reactivity
The protonation state governs its chemical behavior:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| < 4.0 | Dicationic (N⁺H₃ groups) | Enhanced electrophilicity |
| 5–6 | Monocationic | Optimal crystallization yield |
| > 8.0 | Neutral conjugate base | Susceptible to oxidation |
Structural effects:
Analytical Detection Methods
Quantification relies on advanced chromatographic techniques:
| Method | Limit of Detection | Linear Range | Application |
|---|---|---|---|
| HPLC-EC | 0.1 μM | 0.5–100 μM | Bacterial lysates |
| LC-MS/MS (ESI+) | 5 nM | 10 nM–1 mM | Metabolic flux analysis |
| Capillary electrophoresis | 50 nM | 0.1–500 μM | Kinetic studies |
Gamma-L-glutamylputrescinium(1+) exemplifies the chemical versatility of γ-glutamylamines, with roles spanning nitrogen storage, enzyme regulation, and metabolic signaling. Its reactivity profile underscores the importance of pH and enzymatic context in determining biological outcomes, providing a template for designing polyamine-based metabolic probes.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing gamma-L-glutamylputrescinium(1+), and how should data be validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with known standards and replicate experiments. For novel compounds, include elemental analysis and X-ray crystallography if feasible. Data should be presented in tables comparing retention times, spectral peaks, and purity percentages, adhering to journal guidelines for supplementary information .
Q. How can researchers synthesize gamma-L-glutamylputrescinium(1+) with high reproducibility?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) for the glutamyl and putrescine moieties, followed by ion-exchange chromatography for cationization. Document reaction conditions (e.g., temperature, pH, solvent ratios) meticulously. Include step-by-step protocols in the main text if novel, or reference established methods for known intermediates. Validate synthesis success through Fourier-transform infrared spectroscopy (FTIR) for functional groups and thin-layer chromatography (TLC) for reaction progress .
Q. What strategies ensure compound stability during storage and experimental use?
- Methodological Answer : Store lyophilized samples at -80°C under inert gas (e.g., argon). For aqueous solutions, use buffers with chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Report degradation products in supplementary tables .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of gamma-L-glutamylputrescinium(1+) be systematically addressed?
- Methodological Answer : Perform a meta-analysis of published data to identify variables (e.g., assay conditions, cell lines). Design comparative studies using standardized protocols (e.g., identical concentrations, incubation times). Use statistical tools like ANOVA to assess inter-study variability. Publish negative results to reduce publication bias .
Q. What experimental designs are optimal for elucidating the metabolic pathways involving gamma-L-glutamylputrescinium(1+)?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-glutamate) with tracer studies in cell cultures. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling and enzyme inhibition assays (e.g., γ-glutamyltransferase blockers) to identify rate-limiting steps. Visualize pathway dynamics using kinetic modeling software (e.g., COPASI) .
Q. How can researchers optimize detection limits for gamma-L-glutamylputrescinium(1+) in complex biological matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates. Develop a LC-MS/MS method with multiple reaction monitoring (MRM) for sensitivity. Validate limit of detection (LOD) and quantification (LOQ) using spiked samples, reporting recovery rates in a table .
Q. What computational approaches are suitable for predicting the interactions of gamma-L-glutamylputrescinium(1+) with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., glutamate receptors). Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements. Compare computational and experimental data in heatmaps or scatter plots to assess correlation .
Q. Data Presentation and Reproducibility
- Key Guidance :
- Include raw spectral data (NMR, MS) and chromatograms in supplementary files, annotated with acquisition parameters .
- For synthesis protocols, provide detailed tables listing reagents, equipment, and troubleshooting steps .
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during experimental design .
特性
分子式 |
C9H20N3O3+ |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
(2S)-2-azaniumyl-5-(4-azaniumylbutylamino)-5-oxopentanoate |
InChI |
InChI=1S/C9H19N3O3/c10-5-1-2-6-12-8(13)4-3-7(11)9(14)15/h7H,1-6,10-11H2,(H,12,13)(H,14,15)/p+1/t7-/m0/s1 |
InChIキー |
WKGTVHGVLRCTCF-ZETCQYMHSA-O |
異性体SMILES |
C(CCNC(=O)CC[C@@H](C(=O)[O-])[NH3+])C[NH3+] |
正規SMILES |
C(CCNC(=O)CCC(C(=O)[O-])[NH3+])C[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















